The compound 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. Research has shown that this class of compounds exhibits a broad spectrum of biological activities, including antiulcer, anticancer, antimicrobial, and antituberculotic effects, among others. These compounds are not only potent but also offer a scaffold that is amenable to structural modifications, allowing for the development of new therapeutic agents with improved efficacy and safety profiles1 2 3 4.
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. One such compound, SCH 28080, has shown promising results in preclinical development, demonstrating both gastric antisecretory and cytoprotective effects. These properties suggest potential clinical applications in the treatment of ulcerative conditions and related gastrointestinal disorders1.
Derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine have been synthesized and tested for their antituberculotic activity. The Willgerodt-Kindler reaction was employed to investigate the potential of these compounds in combating tuberculosis, a disease caused by Mycobacterium tuberculosis. Some of the synthesized compounds exhibited suspected antituberculotic properties, indicating the potential for further development as therapeutic agents against this infectious disease4.
The imidazo[1,2-a]pyridine scaffold has been recognized for its "drug prejudice" due to its wide range of applications in medicinal chemistry. It has been associated with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This versatility is exemplified by its presence in various marketed preparations, such as zolimidine and zolpidem. The ongoing structural modifications and research into this scaffold continue to yield novel compounds that could serve as the basis for new drug-like chemical libraries, which are essential for the discovery of new therapeutic agents3.
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves several key steps:
Recent methods have emphasized eco-friendly approaches, such as air oxidation in aqueous media, which enhances the efficiency of producing 2-substituted derivatives of 1H-imidazo[4,5-b]pyridine .
The molecular structure of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine can be described as follows:
The compound's geometry allows for potential interactions with biological targets, influencing its pharmacological properties. Computational modeling studies have provided insights into its binding affinities and interactions with various receptors .
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine participates in various chemical reactions:
The products formed through these reactions include substituted imidazopyridines and their derivatives, which can have diverse biological activities .
The mechanism of action for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine primarily involves its interaction with specific cellular targets:
By inhibiting NF-kappa-B-mediated transcription from the IL6 promoter, this compound can induce cellular effects such as DNA damage and gene mutations. Its pharmacokinetics indicate high solubility in water and polar solvents, which facilitates its biological activity .
The physical and chemical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine include:
Spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize its structure and confirm purity during synthesis .
The applications of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are diverse:
Research continues to explore its potential therapeutic effects and mechanisms in various biological systems .
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine (chemical formula: C~7~H~8~N~4~, molecular weight: 148.17 g/mol) represents a fused bicyclic heterocyclic system of considerable interest in medicinal chemistry. This scaffold comprises a pyridine ring fused with an imidazole ring, where the imidazole nitrogen atoms occupy positions 1 and 3 relative to the pyridine moiety. The methyl group at the N~1~ position and the exocyclic amine at the C~2~ position are critical functionalization sites that modulate electronic properties and intermolecular interactions. Key structural parameters include:
Table 1: Fundamental Physicochemical Properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C~7~H~8~N~4~ | Defines elemental composition and molecular weight (148.17 g/mol) |
Hydrogen Bond Donor Count | 1 (exocyclic -NH~2~) | Determines capacity for forming hydrogen bonds with biological targets |
Hydrogen Bond Acceptor Count | 3 (Ring nitrogens) | Influences solubility and molecular recognition |
Calculated XLogP3 | 0.4 | Indicates moderate hydrophilicity, impacting membrane permeability |
Aromatic Ring System | Bicyclic: Imidazo[4,5-b]pyridine | Enables π-stacking interactions with proteins and nucleic acids |
The 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine scaffold serves as a privileged structural motif in drug discovery due to its versatile interactions with diverse biological targets:
Kinase Inhibition: The core structure mimics the adenine moiety of adenosine triphosphate (ATP), enabling competitive binding at kinase ATP pockets. Specifically, derivatives bearing substituents at the C~5~, C~6~, and N~1~ positions have yielded potent inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), targets critically important in acute myeloid leukemia. Optimization of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine demonstrated sub-nanomolar inhibition (Aurora-A K~d~ = 7.5 nM, FLT3 K~d~ = 6.2 nM), validating the scaffold's potential in oncology [2].
Tubulin Polymerization Inhibition: Recent studies highlight the emergence of imidazo[4,5-b]pyridine acrylonitrile derivatives as potent tubulin polymerization inhibitors targeting the colchicine-binding site. Although 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine itself serves as a precursor, its functionalization at C~5~ and C~6~ with aromatic systems generates compounds disrupting microtubule dynamics, crucial for anticancer activity against colon, prostate, and cervical carcinoma cell lines (IC~50~ values ranging 0.2–0.6 μM) [5] [7].
DNA Interaction: Amidino-substituted derivatives exhibit pronounced DNA intercalation capacity. For instance, triaza-benzo[c]fluorenes derived from imidazo[4,5-b]pyridines bearing 2-imidazolinyl amidino groups demonstrated strong dsDNA binding, correlating with broad-spectrum antiproliferative effects. This intercalation disrupts DNA replication and transcription processes [7].
Antiviral Potential: Select bromo- and cyano-substituted derivatives exhibit moderate activity against respiratory syncytial virus (RSV). Bromo-substituted compound 7 demonstrated EC~50~ = 21 μM, indicating the scaffold's unexplored potential in antiviral development [7].
Table 2: Representative Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Biological Target | Derivative Structure | Activity/Potency | Reference |
---|---|---|---|
Aurora Kinase/FLT3 | 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A K~d~ = 7.5 nM; FLT3 K~d~ = 6.2 nM | [2] |
Tubulin Polymerization | N-Isobutyl imidazo[4,5-b]pyridine acrylonitrile | IC~50~ = 0.2–0.6 μM (Cancer cell lines) | [5] [7] |
dsDNA Intercalation | 2-Phenyl-imidazo[4,5-b]pyridine with 2-imidazolinyl amidino group | Strong binding via intercalation | [7] |
Respiratory Syncytial Virus | Bromo-substituted 2-phenyl-imidazo[4,5-b]pyridine | EC~50~ = 21 μM | [7] |
The investigation of 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine and its derivatives spans several decades, marked by evolving synthetic methodologies and expanding biological exploration:
Early Synthetic Routes (Pre-2000): Initial syntheses relied on classical cyclization strategies using 2,3-diaminopyridine precursors. The Gould-Jacobs reaction, involving thermal cyclization of 3-amino-2-aminomethylpyridines with orthoesters or formamide, provided access to the core structure but suffered from moderate yields and limited functional group tolerance. A common route involved the condensation of 2,3-diamino-5-bromopyridine with formic acid or trimethyl orthoformate to furnish 6-bromo-1H-imidazo[4,5-b]pyridin-2-amine, followed by N~1~ methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in dimethylformamide). These methods often produced regiochemical challenges during N-alkylation .
Advancements in Functionalization (2000-2010): The identification of this scaffold as a kinase inhibitor precursor stimulated methodological innovations. Key developments included:
Amidino Derivative Development: Pinner reactions with nitriles yielded amidino-substituted derivatives (e.g., compounds with 2-imidazolinyl amidino groups), significantly enhancing DNA affinity and antiproliferative potency. These syntheses required careful handling of imino ester intermediates and amine couplings [7].
Structural Characterization Evolution: Early characterization relied on elemental analysis and basic spectroscopy. Modern studies employ advanced techniques:
The trajectory of 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine research demonstrates a shift from structural curiosity to targeted pharmacological agent, driven by innovations in synthetic organic chemistry and deepening understanding of its privileged biological interactions.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9